ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride
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Overview
Description
Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride is a chemical compound that features a benzimidazole moiety, which is a fused heterocyclic aromatic organic compound Benzimidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications
Mechanism of Action
Target of Action
Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride is a compound that contains an imidazole moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . The specific interactions and resulting changes would depend on the particular biological target.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The biochemical properties of ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride are largely determined by its benzo[d]imidazole moiety. This moiety is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Compounds with similar structures have been shown to have significant antimicrobial activity and cytotoxic effects on certain cell lines
Molecular Mechanism
It is known that benzo[d]imidazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization.
Thioether Formation: The benzimidazole derivative is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the thioether linkage.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-benzimidazol-2-yl)acetate: Lacks the thioether linkage, which may affect its biological activity.
2-(1H-Benzimidazol-2-yl)thioacetic acid: Similar structure but different functional groups, leading to different chemical properties and applications.
Benzimidazole: The parent compound, which serves as the core structure for many derivatives.
Uniqueness
Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride is unique due to the presence of both the benzimidazole and thioether functionalities, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S.ClH/c1-2-15-10(14)7-16-11-12-8-5-3-4-6-9(8)13-11;/h3-6H,2,7H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPVYRNCXZZBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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